5'-Deoxy-5'-methylthioinosine
Overview
Description
5’-Deoxy-5’-methylthioinosine is a sulfur-containing nucleoside that is ubiquitously distributed in nature. It is derived from S-adenosylmethionine through several metabolic pathways. This compound plays a significant role in various biological processes, including the methionine salvage pathway, which is crucial for maintaining cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
5’-Deoxy-5’-methylthioinosine can be synthesized through the enzymatic conversion of 5’-deoxy-5’-methylthioadenosine by purine nucleoside phosphorylase. The reaction involves the cleavage of the glycosidic bond, resulting in the formation of 5’-deoxy-5’-methylthioinosine and adenine .
Industrial Production Methods
Industrial production of 5’-Deoxy-5’-methylthioinosine typically involves the fermentation of microorganisms that possess the necessary enzymes for its biosynthesis. The process is optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxy-5’-methylthioinosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
5’-Deoxy-5’-methylthioinosine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: It plays a role in the methionine salvage pathway, which is essential for cellular metabolism.
Industry: It is used in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
5’-Deoxy-5’-methylthioinosine exerts its effects by inhibiting the enzyme methylthioadenosine phosphorylase, which is involved in the methionine salvage pathway. This inhibition leads to the accumulation of 5’-deoxy-5’-methylthioadenosine, which can interfere with various cellular processes, including polyamine biosynthesis and immune cell function .
Comparison with Similar Compounds
Similar Compounds
5’-Deoxy-5’-methylthioadenosine: This compound is structurally similar to 5’-Deoxy-5’-methylthioinosine and is also involved in the methionine salvage pathway.
S-Methyl-5’-thioinosine: Another sulfur-containing nucleoside with similar biological functions.
Uniqueness
5’-Deoxy-5’-methylthioinosine is unique due to its specific role in the methionine salvage pathway and its potential therapeutic applications in cancer treatment. Unlike other similar compounds, it has been shown to inhibit polyamine biosynthesis, making it a valuable target for drug development .
Properties
IUPAC Name |
9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(methylsulfanylmethyl)oxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4S/c1-20-2-5-7(16)8(17)11(19-5)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYLOXCSJFJFKA-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938256 | |
Record name | 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17298-58-7 | |
Record name | 5'-Methylthioinosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017298587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(5-S-Methyl-5-thiopentofuranosyl)-9H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80938256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.